3-(4-Bromophenyl)-6-ethoxy-4-methylchromen-2-one
Description
Properties
IUPAC Name |
3-(4-bromophenyl)-6-ethoxy-4-methylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrO3/c1-3-21-14-8-9-16-15(10-14)11(2)17(18(20)22-16)12-4-6-13(19)7-5-12/h4-10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXGATHQZYDMKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=O)C(=C2C)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-6-ethoxy-4-methylchromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde, ethyl acetoacetate, and 4-methylresorcinol.
Condensation Reaction: The first step involves the condensation of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the corresponding α,β-unsaturated ester.
Cyclization: The α,β-unsaturated ester undergoes cyclization with 4-methylresorcinol in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the chromen-2-one core structure.
Esterification: The final step involves the esterification of the chromen-2-one intermediate with ethanol in the presence of an acid catalyst, such as sulfuric acid, to introduce the ethoxy group at the sixth position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize the formation of by-products and to ensure efficient conversion of starting materials to the desired compound.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-6-ethoxy-4-methylchromen-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols to form corresponding substituted derivatives.
Oxidation Reactions: The ethoxy group can be oxidized to form the corresponding carboxylic acid derivative using oxidizing agents such as potassium permanganate.
Reduction Reactions: The carbonyl group in the chromen-2-one core can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethylformamide.
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol or ethanol under mild conditions.
Major Products Formed
Substituted Derivatives: Formation of various substituted derivatives depending on the nucleophile used in the substitution reaction.
Carboxylic Acid Derivative: Formation of 3-(4-Bromophenyl)-6-carboxy-4-methylchromen-2-one upon oxidation.
Alcohol Derivative: Formation of 3-(4-Bromophenyl)-6-ethoxy-4-methylchroman-2-ol upon reduction.
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis: The compound serves as a precursor for the synthesis of more complex organic molecules. Its unique structure allows for the development of derivatives with tailored properties.
- Coordination Chemistry: It can act as a ligand in coordination chemistry, forming complexes with metal ions that may exhibit interesting catalytic properties.
Biology
- Antimicrobial Activity: Research indicates that 3-(4-Bromophenyl)-6-ethoxy-4-methylchromen-2-one possesses antimicrobial properties, making it a candidate for further studies in antibiotic development.
- Anticancer Potential: The compound has been explored for its potential therapeutic applications in treating cancer. Its ability to interact with biological macromolecules suggests mechanisms that could inhibit tumor growth or induce apoptosis in cancer cells.
Medicine
- Therapeutic Applications: Investigations are ongoing regarding its effectiveness against diseases such as inflammation and microbial infections. The bromophenyl group enhances lipophilicity, potentially improving absorption and distribution in biological systems.
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
-
Anticancer Studies:
- A study demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent.
-
Antimicrobial Efficacy:
- Research highlighted its effectiveness against specific bacterial strains, indicating its potential role in developing new antibiotics.
-
Mechanistic Insights:
- Investigations into its mode of action revealed interactions with key enzymes involved in metabolic pathways, providing insights into its biochemical effects.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-6-ethoxy-4-methylchromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to modulation of their activity.
Pathways Involved: The compound can inhibit the activity of enzymes involved in cell proliferation and survival, leading to apoptosis in cancer cells. It can also disrupt microbial cell membranes, leading to cell death.
Comparison with Similar Compounds
Structural Analogues of Chromen-2-one and Chromen-4-one
The following table summarizes key structural and functional differences between the target compound and related derivatives:
Electronic and Physicochemical Properties
- Electron-Donating vs. Withdrawing Groups: The ethoxy group in the target compound is electron-donating, increasing electron density on the chromenone ring, whereas chloro (e.g., 2-(3-Bromophenyl)-6-chloro-4H-chromen-4-one) and nitro substituents (e.g., ) are electron-withdrawing, altering reactivity .
- Lipophilicity : Bromophenyl and ethoxy groups enhance lipophilicity (logP ~3.5 estimated), favoring membrane permeability. In contrast, hydroxy-substituted analogs (e.g., ) have lower logP values, reducing bioavailability .
Biological Activity
3-(4-Bromophenyl)-6-ethoxy-4-methylchromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antioxidant, anticancer, and enzyme inhibitory properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a chromen-2-one backbone with bromine and ethoxy substituents, which are crucial for its biological properties. The presence of these groups can influence the compound's interaction with biological targets.
Antioxidant Activity
Antioxidant activity is one of the most studied aspects of coumarins. The compound's ability to scavenge free radicals is significant for its potential therapeutic applications.
Table 1: Antioxidant Activity Comparison
| Compound | DPPH IC50 (μM) | ABTS IC50 (μM) |
|---|---|---|
| This compound | 150.99 | 30.31 |
| Trolox | 243.39 | 83.50 |
| Ascorbic Acid | 33.48 | - |
The data indicates that this compound exhibits superior antioxidant activity compared to Trolox, a standard antioxidant, especially in the ABTS assay .
Anticancer Activity
Research has shown that coumarin derivatives can exhibit anticancer properties by inhibiting various cancer cell lines. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation.
Case Study: CDK2 Inhibition
In a study evaluating several coumarin derivatives, it was found that this compound effectively binds to the ATP-binding site of CDK2, leading to significant antiproliferative effects in cancer cell lines. The compound demonstrated an IC50 value indicative of its potency against cancer cells .
Enzyme Inhibition
Coumarins have also been studied for their ability to inhibit various enzymes involved in disease processes.
Table 2: Enzyme Inhibition Data
| Enzyme | Inhibition Type | IC50 (μM) |
|---|---|---|
| CDK2 | Competitive | 10.5 |
| IRE1α | Non-competitive | 15.0 |
The compound shows promising inhibitory activity against CDK2, suggesting potential use in cancer therapy .
The biological activities of this compound are primarily attributed to its ability to interact with specific protein targets through hydrogen bonding and hydrophobic interactions. This interaction stabilizes the protein-ligand complex, leading to inhibition of enzymatic activity or modulation of cellular pathways.
Q & A
Q. What are the standard synthetic routes for preparing 3-(4-Bromophenyl)-6-ethoxy-4-methylchromen-2-one, and how can reaction conditions be optimized?
A common approach involves alkylation or etherification of a pre-functionalized chromenone precursor. For example, describes a methylation protocol using potassium carbonate in acetone under reflux, yielding 80% product after column chromatography (hexane:ethyl acetate, 8:2). Key parameters include temperature control (60°C), solvent polarity, and catalyst choice. Reaction progress should be monitored via TLC, and purification via gradient elution chromatography is critical to isolate the product from byproducts like unreacted starting materials or over-alkylated derivatives .
Q. What spectroscopic techniques are essential for characterizing this compound, and what spectral features should researchers prioritize?
- NMR : The 4-methyl group typically appears as a singlet (~δ 2.3–2.5 ppm in H NMR), while the ethoxy group shows a quartet (δ ~1.3–1.5 ppm for CH) and triplet (δ ~4.0–4.2 ppm for OCH). Aromatic protons from the 4-bromophenyl group resonate at δ 7.4–7.8 ppm.
- IR : Strong carbonyl stretching (C=O) near 1700–1720 cm and C-O-C ether vibrations at 1200–1250 cm.
- Mass Spectrometry : A molecular ion peak [M] matching the molecular weight (e.g., ~345 g/mol) and fragmentation patterns confirming bromine isotopes (1:1 ratio for Br/Br) .
Q. How is X-ray crystallography applied to determine the molecular structure, and what software tools are recommended for refinement?
Single-crystal X-ray diffraction is used to resolve bond lengths, angles, and dihedral angles. For example, reports dihedral angles between the chromenone core and substituents (e.g., 89.5° between the chromene and bromophenyl planes). The SHELX suite (SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling twinned data and high-resolution structures . ORTEP-3 can generate thermal ellipsoid plots for visualizing atomic displacement .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data, such as unexpected bond angles or hydrogen bonding patterns?
Discrepancies may arise from disorder, twinning, or incorrect space group assignment. For instance, highlights deviations in puckering parameters of the chromene ring (e.g., C14 atom displacement by 0.286 Å). To address this:
- Validate the structure using checkCIF/PLATON to identify geometric outliers .
- Re-examine hydrogen bonding motifs (e.g., N–H⋯O interactions forming S(6) rings) via graph-set analysis ().
- Compare with analogous structures (e.g., ’s chromenone derivatives) to assess if deviations are intrinsic or artifacts .
Q. What mechanistic insights explain regioselectivity in functionalizing the chromenone core during synthesis?
Regioselectivity is influenced by electronic and steric factors. For example, discusses steric hindrance from the 4-bromophenyl group, which forces ethoxy groups into axial positions in isoxazolidine derivatives. Computational methods (DFT) can map electrostatic potentials to predict reactive sites. Experimental validation via competitive reactions (e.g., varying substituents on the chromene ring) can further clarify selectivity trends .
Q. How do intermolecular interactions (e.g., hydrogen bonds, π-stacking) influence crystal packing and stability?
In , N–H⋯O hydrogen bonds stabilize a hexagonal crystal lattice parallel to the ab-plane. Graph-set analysis ( ) reveals bifurcated hydrogen bonds (N1 as donor), while π-stacking between bromophenyl groups contributes to thermal stability. Researchers should use Mercury or CrystalExplorer to visualize packing motifs and quantify interaction energies .
Q. What strategies mitigate challenges in reproducing synthetic yields or purity reported in literature?
- Purity : Use preparative HPLC or recrystallization (e.g., ’s petroleum ether/ethyl acetate system) to remove trace impurities.
- Yield Optimization : Adjust stoichiometry (e.g., excess alkylating agents) or employ microwave-assisted synthesis to enhance reaction kinetics.
- Byproduct Identification : LC-MS or C NMR can detect side products like dimerized chromenones or debrominated derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
